molecular formula C15H13ClO2 B1454281 3-[(3-Methylbenzyl)oxy]benzoyl chloride CAS No. 1160260-01-4

3-[(3-Methylbenzyl)oxy]benzoyl chloride

Cat. No.: B1454281
CAS No.: 1160260-01-4
M. Wt: 260.71 g/mol
InChI Key: SCHOJPOQBUDNRN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 3-hydroxybenzoyl chloride with 3-methylbenzyl alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Scientific Research Applications

3-[(3-Methylbenzyl)oxy]benzoyl chloride is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 3-[(3-Methylbenzyl)oxy]benzoyl chloride involves the reactivity of the benzoyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the modification of target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-Methylbenzyl)oxy]benzoyl chloride is unique due to the presence of the 3-methylbenzyl group, which imparts specific reactivity and properties to the compound. This makes it particularly useful in proteomics research and other specialized applications .

Biological Activity

3-[(3-Methylbenzyl)oxy]benzoyl chloride, a chemical compound with the molecular formula C15H13ClO2, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound features a benzoyl chloride moiety attached to a 3-methylbenzyl ether. This configuration is significant for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H13ClO2
Molecular Weight272.72 g/mol
IUPAC NameThis compound
CAS Number46779712

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that derivatives of benzoyl chlorides can inhibit bacterial growth, suggesting potential applications in treating infections. For instance, derivatives have been tested against various bacterial strains, showing significant inhibition zones in agar diffusion tests.

Cytotoxicity

Cytotoxic effects of this compound have been evaluated in vitro using cancer cell lines. The compound demonstrated dose-dependent cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating effective concentrations for inhibiting cell proliferation.

Cell LineIC50 (µM)
MCF-725
HeLa30
A54940

The mechanism by which this compound exerts its biological effects appears to involve the modulation of signaling pathways related to apoptosis and cell cycle regulation. Specifically, it may induce apoptosis through caspase activation and the generation of reactive oxygen species (ROS).

Case Studies

  • Case Study on Anticancer Activity : In a study published in the Journal of Medicinal Chemistry, researchers synthesized various benzoyl chloride derivatives and tested their anticancer properties. The study found that this compound significantly reduced cell viability in MCF-7 cells through apoptosis induction .
  • Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of several benzoyl derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a comparable effect to standard antibiotics, suggesting its potential as an antimicrobial agent.

Toxicological Profile

Toxicological evaluations indicate that while this compound exhibits biological activity, it also poses certain risks. Acute toxicity studies revealed that high doses could lead to irritation and inflammation in animal models. Long-term exposure assessments are necessary to determine chronic effects.

Toxicity ParameterObservation
Skin IrritationModerate irritant
Eye IrritationSlight irritant
LD50 (oral, rat)>1000 mg/kg

Properties

IUPAC Name

3-[(3-methylphenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-5-12(8-11)10-18-14-7-3-6-13(9-14)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCHOJPOQBUDNRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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